molecular formula C26H34F3N5O3 B10830813 Exarafenib CAS No. 2639957-39-2

Exarafenib

Cat. No.: B10830813
CAS No.: 2639957-39-2
M. Wt: 521.6 g/mol
InChI Key: GZMYLSJUNSCMTD-MOPGFXCFSA-N
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Preparation Methods

The synthesis of exarafenib involves several steps, including the preparation of key intermediates and their subsequent coupling. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is optimized for potency and high selectivity . Industrial production methods likely involve large-scale synthesis and purification processes to ensure the compound’s purity and efficacy.

Chemical Reactions Analysis

Exarafenib undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the this compound molecule, potentially altering its activity.

    Reduction: This reaction can reduce certain functional groups, affecting the compound’s overall structure and function.

    Substitution: Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents.

Scientific Research Applications

Properties

CAS No.

2639957-39-2

Molecular Formula

C26H34F3N5O3

Molecular Weight

521.6 g/mol

IUPAC Name

(3S)-N-[3-[2-[[(2R)-1-hydroxypropan-2-yl]amino]-6-morpholin-4-ylpyridin-4-yl]-4-methylphenyl]-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide

InChI

InChI=1S/C26H34F3N5O3/c1-17-3-4-21(31-25(36)34-6-5-19(15-34)14-26(27,28)29)13-22(17)20-11-23(30-18(2)16-35)32-24(12-20)33-7-9-37-10-8-33/h3-4,11-13,18-19,35H,5-10,14-16H2,1-2H3,(H,30,32)(H,31,36)/t18-,19+/m1/s1

InChI Key

GZMYLSJUNSCMTD-MOPGFXCFSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)N2CC[C@H](C2)CC(F)(F)F)C3=CC(=NC(=C3)N4CCOCC4)N[C@H](C)CO

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCC(C2)CC(F)(F)F)C3=CC(=NC(=C3)N4CCOCC4)NC(C)CO

Origin of Product

United States

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